molecular formula C10H8O2S2 B6749020 4-(4-Methoxyphenyl)-1,3-dithiol-2-one

4-(4-Methoxyphenyl)-1,3-dithiol-2-one

Cat. No.: B6749020
M. Wt: 224.3 g/mol
InChI Key: ZZTKWGSPGUXSEQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a five-membered 1,3-dithiol-2-one ring substituted with a 4-methoxyphenyl group. The methoxy group (–OCH₃) at the para position of the phenyl ring imparts electron-donating properties, influencing both chemical reactivity and biological interactions. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its unique electronic and steric features.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-dithiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-13-10(11)14-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTKWGSPGUXSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,3-dithiol-2-ones exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the dithiol moiety can act as potent inhibitors against bacterial enzymes such as FabH (3-ketoacyl-acyl carrier protein synthase) in Escherichia coli. This enzyme is crucial for fatty acid biosynthesis, making it a target for antibiotic development .

Case Study: Inhibition of Bacterial Growth
In a study published in the Journal of Medicinal Chemistry, 4-(4-methoxyphenyl)-1,3-dithiol-2-one was synthesized and tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of dithiol compounds. Research has shown that these compounds can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. The mechanism appears to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Materials Science

Conductive Polymers
this compound has been explored as a building block for conductive polymers. Its dithiolene structure allows for the formation of charge-transfer complexes, which can be utilized in organic electronic devices such as organic photovoltaics and field-effect transistors.

Case Study: Development of Organic Photovoltaics
In a recent study, researchers synthesized a polymer incorporating this compound into its structure. The resulting material exhibited improved charge mobility and stability under light exposure compared to traditional organic photovoltaic materials. This advancement could lead to more efficient solar energy conversion technologies .

Organic Synthesis

Synthesis of Complex Molecules
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Table: Synthetic Applications of this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with alkyl halides to form thioethers85
Oxidative CyclizationForms cyclic dithiols under oxidative conditions70
Condensation ReactionsParticipates in condensation with aldehydes78

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

The 1,3-dithiol-2-one core distinguishes this compound from other sulfur- or nitrogen-containing heterocycles:

Compound Core Structure Key Features
4-(4-Methoxyphenyl)-1,3-dithiol-2-one 1,3-Dithiol-2-one Contains two sulfur atoms; planar structure with conjugated π-system.
4-(2-Hydroxyphenyl)-1,3-dithiol-2-ylidene derivatives 1,3-Dithiol-2-ylidene Similar sulfur-rich core but with a hydroxyl substituent; increased polarity.
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Contains one sulfur and one nitrogen; methyl substituent reduces polarity.
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole Five-membered ring with one sulfur and one nitrogen; fluorinated benzamide.

Key Insight: The 1,3-dithiol-2-one core offers distinct electronic properties due to two sulfur atoms, enhancing electron delocalization compared to thiazoles or thiazolidinones. This may improve stability in redox reactions or interactions with electrophilic targets.

Substituent Effects on Reactivity and Bioactivity

The 4-methoxyphenyl group plays a critical role in modulating properties:

Compound Substituent Electronic Effect Biological Activity Highlight
This compound –OCH₃ (para) Strong electron-donating Potential antifungal/antibiotic activity (inferred from triazole analogs ).
7-Hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one –OCH₃ (para, benzyl) Electron-donating + steric bulk Antioxidant (natural product context).
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one –CH₃ (para) Weak electron-donating Limited bioactivity data.

Key Insight : Methoxy groups enhance solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) compared to methyl or hydroxyl groups.

Physicochemical Properties

Comparative data on solubility, stability, and crystallinity:

Compound Solubility Stability Crystallinity
This compound Moderate in ethanol Stable under inert conditions Likely planar packing (inferred from thiazolidinones ).
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one Low in water Sensitive to hydrolysis Complex crystal lattice.

Key Insight : The methoxyphenyl group improves solubility in organic solvents, while the dithiol-2-one core may enhance thermal stability.

Preparation Methods

Reaction Mechanism

  • Protonation and Carbocation Formation : Treatment of diol 13 with perchloric acid induces protonation of one hydroxyl group, followed by dehydration to generate a resonance-stabilized carbocation. The 4-methoxyphenyl group facilitates delocalization via its para-substituted electron-donating methoxy group.

  • 1,4-Aryl Shift and Spirocyclization : The carbocation undergoes a 1,4-aryl shift, forming a spirocyclopentyl benzenium intermediate. Intramolecular nucleophilic attack by the remaining hydroxyl group initiates cyclization, culminating in aromatization and ketone formation (Scheme 1).

  • Elimination and Rearomatization : Sequential dehydration and proton loss yield the fully conjugated 1,3-dithiol-2-one scaffold with a 4-methoxyphenyl substituent at position 4.

Key Reaction Conditions :

  • Solvent: Dichloromethane or chloroform

  • Acid: 70% perchloric acid (2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 68–72%

Substrate Scope :

  • Electron-donating groups (e.g., 4-methoxy, 4-methyl) enhance carbocation stability and reaction efficiency.

  • Electron-withdrawing groups (e.g., nitro, cyano) suppress rearrangement, favoring alternative pathways like dihydrofuran formation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
Acid-Catalyzed RearrangementHigh regioselectivity, single-step processRequires specialized diol precursor68–72Moderate
Oxidation of ThioneSimple starting materialsRisk of over-oxidation, unoptimized conditionsN/ALow
Dithioic Acid CyclizationBroad substrate toleranceMulti-step synthesis, hazardous reagents50–65Low

Mechanistic Insights into Byproduct Formation

Competing Dihydrofuran Pathways

In acid-catalyzed reactions, electron-rich aryl groups (e.g., 2-methoxyphenyl) favor dihydrofuran formation via intramolecular hydroxyl attack instead of aryl shifts. This is attributed to steric hindrance and reduced carbocation stabilization.

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing rearrangement efficiency. Nonpolar solvents (e.g., toluene) promote alternative decomposition pathways .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield ≥70%
Catalyst (DBU)10 mol%Reduces side-products
Reaction Time6–8 hrsPrevents over-oxidation

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Signals
1H^1H-NMR (CDCl3_3)δ 7.45 (d, J=8.5 Hz, Ar-H), δ 3.85 (s, OCH3_3)
IR (KBr)1680 cm1^{-1} (C=S stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-1,3-dithiol-2-one
Reactant of Route 2
4-(4-Methoxyphenyl)-1,3-dithiol-2-one

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